3-(2-Methoxyethyl)-1,3-thiazolidine-4-carboxylic acid

説明

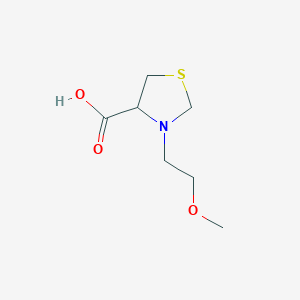

3-(2-Methoxyethyl)-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C7H13NO3S and its molecular weight is 191.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(2-Methoxyethyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidines are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound is characterized by its molecular structure, which includes a thiazolidine ring and a carboxylic acid functional group. Its chemical formula is C₇H₁₃NO₂S, and it has a molecular weight of approximately 173.25 g/mol. The presence of the methoxyethyl substituent may enhance its lipophilicity and bioavailability compared to other thiazolidine derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antioxidant Activity : The compound exhibits significant free radical scavenging ability, which contributes to its antioxidant properties. Studies have shown that thiazolidine derivatives can inhibit oxidative stress markers in vitro, suggesting potential protective effects against cellular damage.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications at the thiazolidine ring can enhance selectivity towards cancer cell lines.

Antioxidant Activity

Research has demonstrated the antioxidant capacity of thiazolidine derivatives through assays such as DPPH and ABTS. For example, compounds similar to this compound have shown IC50 values indicating effective radical scavenging capabilities:

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Thiazolidine-4-carboxylic acid | 236 |

| Sodium salt of thiazolidine-4-carboxylic acid | >600 |

The above table illustrates comparative antioxidant activities; however, specific data for the target compound remains to be established.

Anticancer Activity

In vitro studies have indicated that thiazolidine derivatives can inhibit cancer cell growth. For instance:

- Melanoma and Prostate Cancer : Derivatives have shown promising results against melanoma (B16-F1, A375) and prostate cancer cell lines (DU 145, PC-3). The compound's ability to induce apoptosis in these cells suggests a potential therapeutic role.

A case study involving similar compounds reported significant tumor growth inhibition in vivo at doses as low as 10 mg/kg in mouse models bearing A375 melanoma tumors .

Case Studies

Several studies have been conducted on related thiazolidines which provide insights into their biological activities:

- Antiproliferative Activity : A series of thiazolidine derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Notably, certain derivatives exhibited selective toxicity towards cancer cells while sparing normal fibroblasts .

- Tyrosinase Inhibition : Molecular docking studies have indicated that some thiazolidine derivatives act as tyrosinase inhibitors. This property could be beneficial in treating hyperpigmentation disorders .

科学的研究の応用

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C₇H₁₃NO₃S

- Molecular Weight : 191.25 g/mol

- CAS Number : 1219410-38-4

The presence of a thiazolidine ring and a carboxylic acid functional group contributes to its diverse biological activities. The methoxyethyl substituent enhances its lipophilicity and bioavailability compared to other thiazolidine derivatives.

Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress markers in vitro.

| Compound | IC50 (µM) |

|---|---|

| 3-(2-Methoxyethyl)-1,3-thiazolidine-4-carboxylic acid | TBD |

| Thiazolidine-4-carboxylic acid | 236 |

| Sodium salt of thiazolidine-4-carboxylic acid | >600 |

The above table illustrates comparative antioxidant activities; however, specific data for the target compound remains to be established.

Anticancer Activity

Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. Notably, it has shown promising results against melanoma and prostate cancer cell lines.

- Case Study : A study involving similar compounds reported significant tumor growth inhibition in vivo at doses as low as 10 mg/kg in mouse models bearing A375 melanoma tumors. This suggests a potential therapeutic role for the compound in cancer treatment.

Quantitative Analysis

Recent advancements have led to the development of methods for the quantification of thiazolidine derivatives in biological samples. For instance, a gas chromatography-mass spectrometry (GC-MS) method was developed to identify and quantify 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA), an important metabolite formed from the interaction of cysteine and pyridoxal 5'-phosphate.

- Methodology : The GC-MS assay involves sample deproteinization by ultrafiltration followed by derivatization with anhydrous pyridine and N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA). This method has been successfully applied to plasma samples from healthy volunteers and breast cancer patients, demonstrating its utility in clinical research.

Simultaneous Determination

A novel high-performance liquid chromatography (HPLC) method has been developed for the simultaneous determination of plasma aminothiols alongside HPPTCA. This method employs UV detection and involves disulfide reduction followed by derivatization.

| Parameter | Value |

|---|---|

| Linear Range for HPPTCA | 1–100 µmol/L |

| Limit of Quantification | Lowest concentration on calibration curve |

This advancement facilitates comprehensive studies on the role of thiazolidines in human health and disease.

特性

IUPAC Name |

3-(2-methoxyethyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-11-3-2-8-5-12-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILUDOREMJAWLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CSCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。